1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
Description
The compound 1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea features a urea backbone (-NH-C(=O)-NH-) bridging two distinct moieties: a 3-methoxybenzyl group and a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a thiophen-2-yl group. This structure combines hydrogen-bonding capability (via urea), aromatic electron modulation (via methoxybenzyl and thiophene), and a nitrogen-rich heterocyclic system (triazolopyridazine), which may enhance binding to biological targets such as kinases or receptors .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-27-14-5-2-4-13(10-14)11-20-19(26)21-12-18-23-22-17-8-7-15(24-25(17)18)16-6-3-9-28-16/h2-10H,11-12H2,1H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCIRLYBOXXWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that incorporates a methoxybenzyl group and a triazolo-pyridazine moiety. Its molecular formula is , with a molecular weight of approximately 344.40 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines.
Key Findings:
- Cytotoxicity: Compounds with similar structures demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, one derivative exhibited IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .
- Mechanism of Action: The mechanism involves inhibition of c-Met kinase activity, which is crucial for tumor growth and metastasis. The most potent derivatives showed IC50 values comparable to established inhibitors like Foretinib .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have shown effectiveness against various bacterial strains.
Case Study:
A derivative with structural similarities to this compound was tested against Mycobacterium tuberculosis, showing promising results with IC90 values indicating effective inhibition .
In Vitro Studies
In vitro studies utilizing the MTT assay have been pivotal in assessing the cytotoxic effects of this compound. The results indicate that compounds derived from similar scaffolds exhibit moderate to high cytotoxicity without significant toxicity to normal human cells (e.g., HEK-293) .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Triazolopyridazine vs. Triazine ()
The compound in -(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea, utilizes a 1,3,5-triazine core instead of triazolopyridazine. While both cores are nitrogen-rich, triazines are six-membered rings with three nitrogen atoms, whereas triazolopyridazine is a fused bicyclic system with four nitrogen atoms.
Triazolopyridazine vs. Pyridine ()
Compound 15a in -(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea, features a pyridine core with a triazole substituent. Pyridine is a monocyclic six-membered ring with one nitrogen atom, contrasting with the bicyclic, four-nitronated triazolopyridazine.
Urea Substituents
The target compound’s 3-methoxybenzyl group differs from the 4-methoxyphenyl () and 4-methoxyphenylurea () substituents. The benzyl group (CH₂-C₆H₄-OCH₃) introduces greater flexibility and lipophilicity compared to the rigid phenylurea in , which could influence membrane permeability and metabolic stability .
Thiophene vs. Other Aromatic Substituents
The thiophen-2-yl group in the target compound replaces the 1H-1,2,4-triazol-1-yl () or 3-nitrophenyl () groups. Thiophene’s sulfur atom contributes to electron delocalization and may participate in sulfur-π interactions with target proteins, offering a distinct pharmacophoric profile compared to nitro or triazole substituents .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Hypothetical Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
